molecular formula C15H21NO3 B1193444 Pyridoxatin CAS No. 135529-30-5

Pyridoxatin

Cat. No. B1193444
M. Wt: 263.34
InChI Key: OQJADHLOEAOIGC-LSCVPOLPSA-N
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Description

Synthesis Analysis

The synthesis of pyridoxatin involves complex chemical reactions, often starting from commercially available substrates. Studies have detailed the synthesis of related compounds through various methods, including the formation of Schiff base complexes derived from pyridoxal, which is closely related to pyridoxatin (Galván-Hidalgo et al., 2017). Additionally, the synthesis of N-substituted pyrido[4,3-d]pyrimidines, which share structural similarities with pyridoxatin, demonstrates the intricate steps and conditions required for such chemical syntheses (Durmus et al., 2013).

Scientific Research Applications

  • Antifungal Activity : Pyridoxatin (PYR), a natural product isolated from an endolichenic fungus, demonstrates significant antifungal effects against Candida species, including Candida albicans. PYR inhibits ergosterol biosynthesis in these fungi, a crucial component of their cell membrane, thereby exerting its antifungal action. Interestingly, PYR showed no obvious cytotoxicity against normal human cells, suggesting its potential application in treating clinically relevant fungal infections (Chang et al., 2015).

  • Antioxidant Activity and Cellular Uptake : The study of hydroxamate class compounds, including pyridoxatin (PYR), reveals their potential in mitigating stress caused by iron overload both in buffered medium and in cells. PYR demonstrated powerful iron scavenging abilities and also showed antioxidant properties against iron-dependent oxidative stress. These findings suggest PYR as an interesting alternative to traditional iron chelation therapy, with the added advantage of being cell permeable and potentially orally active (da Silva et al., 2019).

  • Antibiotic Properties : Pyridoxatin, along with other pyridones, was identified in extracts from the marine fungus Trichoderma sp. These compounds demonstrated antibiotic activities against clinically relevant microorganisms like Staphylococcus epidermidis. This suggests a potential application of pyridoxatin in developing new antibiotics (Wu et al., 2014).

  • Pharmaceutical Applications in Diabetes : Pyridoxamine dihydrochloride (a derivative of pyridoxatin) has been investigated for its role in diabetic nephropathy. Studies indicate that it can block pathogenic oxidative pathways, potentially slowing the progression of diabetic nephropathy. However, clinical trials showed mixed results regarding its effectiveness (Dwyer et al., 2014).

Future Directions

Chemical modifications of Pyridoxatin and its derivatives have been explored for various disease areas . The importance of Pyridoxatin in the management of several diseases has been recognized, and it’s expected to be a focus of future research . Another interesting direction is the bioconversion of Pyridoxine to Pyridoxamine, which may have industrial applications .

properties

IUPAC Name

3-[(1S,2R,4S,6R)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-4-11-8-9(2)7-10(3)13(11)14-12(17)5-6-16(19)15(14)18/h4-6,9-11,13,17,19H,1,7-8H2,2-3H3/t9-,10+,11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJADHLOEAOIGC-NOHGZBONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]([C@@H]([C@H](C1)C=C)C2=C(C=CN(C2=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70159458
Record name Pyridoxatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70159458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridoxatin

CAS RN

135529-30-5
Record name Pyridoxatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135529305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridoxatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70159458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
220
Citations
BB Snider, Q Lu - The Journal of Organic Chemistry, 1994 - ACS Publications
An efficient two-steproute to pyridoxatin analogues 13 and 15 has been developed. Condensation of 4-hydroxypyridone (4) with citronellal (10) affords o-quinone methide intermediate …
Number of citations: 45 pubs.acs.org
Y Teshima, K Shin-Ya, A Shimazu, K Furihata… - The Journal of …, 1991 - jstage.jst.go.jp
acetone. Theextract wasconcentrated in vacuo to a small volumeand then partitioned between EtOAc and water. The separated organic layer was evaporated to dryness and applied to …
Number of citations: 85 www.jstage.jst.go.jp
HJ Lee, MC Chung, CH Lee, HK Chun… - … of Microbiology and …, 1996 - koreascience.kr
… During our evaluation of the other biological activities of pyridoxatin, we found that pyridoxatin has a strong cytotoxicity against human cancer cell lines. As shown in Table 4, pyridoxatin …
Number of citations: 17 koreascience.kr
W Chang, M Zhang, Y Li, X Li, Y Gao, Z Xie… - Biochimica et Biophysica …, 2015 - Elsevier
Background This study is to characterize the antifungal effects of pyridoxatin (PYR), a small natural product isolated from an endolichenic fungus. Methods The susceptibility tests in vitro …
Number of citations: 31 www.sciencedirect.com
P Cai, D Smith, B Cunningham… - Journal of natural …, 1999 - ACS Publications
8-Methyl-Pyridoxatin: A Novel N-Hydroxy Pyridone from Fungus OS-F61800 That … pyridoxatin, previously isolated from Acremonium sp. Thus, we determined 1 to be 8-methyl-pyridoxatin…
Number of citations: 30 pubs.acs.org
HL Winter, L Flores-Bocanegra, KB Cank… - Phytochemistry …, 2023 - Elsevier
… Evaluation of pyridoxatin against A. baumannii (AB5075) in a … In an in vivo Galleria mellonella model, pyridoxatin tested at 150 … The findings of this project suggest that pyridoxatin may …
Number of citations: 4 www.sciencedirect.com
BB Snider, L Qing - Tetrahedron letters, 1994 - Elsevier
Condensation of 4-hydroxy-2-pyridone (4) with citronellal (10) affords o-quinone methide intermediate 11, which reacts further to give inverse electron Diels-Alder adducts 12 (46%) and …
Number of citations: 19 www.sciencedirect.com
GS da Silva, Z Shang, P Kalansuriya, RJ Capon… - Biometals, 2019 - Springer
The hydroxamate class of compounds is well known for its pharmacological applications, especially in the context of chelation therapy. In this work we investigate the performance of the …
Number of citations: 1 link.springer.com
Q Lu - 1996 - search.proquest.com
… Retrosynthetic Analysis for Pyridoxatin (1). We envisaged that a synthesis of pyridoxatin could be … Oxidation of the pyridone 2 by Sammes' procedureº should afford pyridoxatin (1). This …
Number of citations: 2 search.proquest.com
Z Shang, AA Salim, RJ Capon - Journal of natural products, 2017 - ACS Publications
… pyridoxatin (1), to methyl-pyridoxatin (8). This study illustrates the complexity of offensive and counter-offensive molecular defenses encountered during fungal co-cultivation, and the …
Number of citations: 52 pubs.acs.org

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